Caspofungin impurity A

Antifungal susceptibility testing Candida albicans Echinocandins

A critical process-related impurity for ANDA filings and ICH Q3A/B-compliant quality control of caspofungin acetate formulations. Essential reference standard for HPLC/UHPLC method validation, degradation profiling, and FKS-mediated resistance mechanism studies. Supports bioequivalence testing and manufacturing process optimization with fully characterized analytical data.

Molecular Formula C51H86N10O15
Molecular Weight 1079.3 g/mol
Cat. No. B12289642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaspofungin impurity A
Molecular FormulaC51H86N10O15
Molecular Weight1079.3 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)CO)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O
InChIInChI=1S/C51H86N10O15/c1-4-28(2)23-29(3)11-9-7-5-6-8-10-12-39(68)55-33-25-38(67)45(54-21-20-53)59-49(74)42-37(66)18-22-60(42)51(76)40(36(65)17-19-52)57-48(73)41(44(70)43(69)30-13-15-31(63)16-14-30)58-47(72)35-24-32(64)26-61(35)50(75)34(27-62)56-46(33)71/h13-16,28-29,32-38,40-45,54,62-67,69-70H,4-12,17-27,52-53H2,1-3H3,(H,55,68)(H,56,71)(H,57,73)(H,58,72)(H,59,74)
InChIKeyGINOBWNPZWJLMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide (Caspofungin): Identity, Class, and Procurement Context


The compound specified by the IUPAC name is Caspofungin [1], a semi-synthetic cyclic hexapeptide belonging to the echinocandin class of antifungal agents [2]. It is derived from the natural product pneumocandin B0, which is produced by the fungus Glarea lozoyensis [3]. Caspofungin acetate (CAS 179463-17-3) is the clinically utilized form, characterized by a molecular weight of 1093.3 g/mol and a molecular formula of C52H88N10O15 (free base) [1]. It is an inhibitor of β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis, and is primarily indicated for the treatment of invasive candidiasis and aspergillosis [2][3].

Why Generic Substitution Fails for N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide (Caspofungin)


Despite sharing a common target (β-(1,3)-D-glucan synthase) and a similar structural backbone with other licensed echinocandins such as micafungin and anidulafungin, significant differences in their molecular structure, pharmacokinetic (PK) properties, metabolic pathways, and clinical safety profiles preclude their simple interchangeability [1][2]. While in vitro susceptibility profiles for many Candida species are comparable, the emergence of resistance and reduced susceptibility, particularly in Candida parapsilosis and Candida glabrata, is not uniform across the class [2]. Furthermore, the route of metabolism differs substantially: caspofungin undergoes hepatic metabolism, while micafungin is metabolized by arylsulfatase and anidulafungin degrades spontaneously in plasma [1][2]. These factors underscore the necessity for a compound-specific, evidence-based selection process, as outlined in the following quantitative evidence guide.

Quantitative Differential Evidence for N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide (Caspofungin) vs. In-Class Analogs


Comparative In Vitro Potency Against Candida albicans: MIC90 Analysis

In a comparative analysis of MIC90 values (the concentration required to inhibit 90% of isolates) against Candida albicans, Caspofungin demonstrated an MIC90 range of 0.12–1 μg/mL [1]. In a separate study, Micafungin and Anidulafungin both exhibited MIC90 ranges of 0.01–0.5 μg/mL for the same species [1]. This data indicates that while all three echinocandins are potent, Anidulafungin and Micafungin may demonstrate a 2- to 20-fold lower MIC90 (higher potency) than Caspofungin against C. albicans [1].

Antifungal susceptibility testing Candida albicans Echinocandins

In Vitro Potency Against Aspergillus fumigatus: A Direct Head-to-Head Comparison with Amphotericin B

In a direct in vitro study assessing activity against Aspergillus fumigatus, Caspofungin was found to be 4-fold less active than Amphotericin B [1]. This was quantified using an assay in which the minimum effective concentration (MEC) or MIC for caspofungin was compared directly to that of amphotericin B [1].

Invasive Aspergillosis In vitro susceptibility Aspergillus fumigatus

Safety and Tolerability Advantage: Reduced Nephrotoxicity and Hypokalemia Compared to Amphotericin B

In a comparative clinical analysis, Caspofungin demonstrated a more favorable safety profile than liposomal amphotericin B, with lower rates of nephrotoxicity (6% vs. 8%) and hypokalemia (4% vs. 11%) [1]. A systematic review of randomized controlled trials further supports this, concluding that caspofungin was associated with better clinical outcomes, including higher cure rates and fewer adverse effects, compared to amphotericin B [2].

Safety Profile Nephrotoxicity Clinical tolerability

Aqueous Solubility Profile: Improved Handling vs. Natural Echinocandin Precursors

Caspofungin (as the acetate salt) exhibits a water solubility of approximately 28 mg/mL [1]. This represents a significant improvement over its natural precursor, pneumocandin B0, whose poor aqueous solubility was a major hurdle to clinical development . While commercially available vendors like Adooq and Selleckchem report experimental solubilities up to 93-100 mg/mL for the acetate salt [2], the key differentiation is the chemical modification that enabled its initial formulation for intravenous administration.

Formulation Solubility Physicochemical properties

First-in-Class Echinocandin: Extensive Clinical Experience and Established Manufacturing

Caspofungin, discovered by Merck & Co., was the first echinocandin approved for clinical use [1]. As the first-in-class agent, it has the longest track record of clinical use and is supported by a broad base of published evidence and established manufacturing processes [1]. While multiple generics are now available (approved by Fresenius Kabi USA in 2016), the original innovator product provides a benchmark for quality and consistency [2][3].

Drug discovery First-in-class Commercial availability

Optimal Application Scenarios for N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide (Caspofungin) Based on Differential Evidence


Clinical Use in Patients Requiring First-Line Therapy for Invasive Candidiasis with Renal Compromise Concerns

For the treatment of invasive candidiasis, including candidemia, in patients with pre-existing renal impairment or those receiving concomitant nephrotoxic medications, caspofungin is a preferred echinocandin option [1]. Its favorable safety profile, specifically the lower incidence of nephrotoxicity (6%) compared to amphotericin B (8%), directly addresses a critical clinical need [2]. This differential evidence supports its selection over amphotericin B-based regimens in this high-risk population [2].

Research on Echinocandin Resistance Mechanisms and Comparative Pharmacology

As the first-in-class and most extensively studied echinocandin, caspofungin serves as the essential reference compound for investigating mechanisms of fungal resistance, such as FKS mutations [1][2]. Its well-characterized in vitro activity (e.g., an MIC90 of 0.12–1 μg/mL against C. albicans) and pharmacokinetic profile (including hepatic metabolism) make it the benchmark comparator for evaluating the potency, safety, and resistance potential of novel antifungal agents or next-generation echinocandins [1][3].

Quality Control and Bioequivalence Studies for Generic Drug Manufacturing

For generic pharmaceutical companies developing and manufacturing caspofungin acetate formulations, the innovator product serves as the reference listed drug (RLD) for bioequivalence studies [1]. The compound's specific solubility profile (~28 mg/mL for the base) and the availability of multiple vendor sources for research-grade material (with reported solubilities up to 100 mg/mL) are critical parameters for establishing in-house quality control standards, validating analytical methods, and ensuring batch-to-batch consistency [2][3].

Development of Improved Formulations for Parenteral Administration

Caspofungin's development from the poorly soluble natural product pneumocandin B0 stands as a landmark in formulation science [1]. The compound's proven track record of successful intravenous formulation, despite its peptide-based structure and need for lyophilized presentation, makes it an ideal model compound for research focused on improving the stability, solubility, and delivery of complex lipopeptide therapeutics [1].

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